

# Daidzein-d6: A Comprehensive Technical Guide and Certificate of Analysis

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## Compound of Interest

Compound Name: Daidzein-d6

Cat. No.: B022305

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This technical guide provides a detailed overview of the analytical profile of **Daidzein-d6**, a deuterated internal standard essential for the accurate quantification of daidzein in various biological matrices. This document outlines the key quality control parameters, experimental methodologies, and relevant biochemical pathways, presented in a format analogous to a comprehensive Certificate of Analysis.

## Product Identification and Specifications

**Daidzein-d6** is the deuterated form of daidzein, a prominent isoflavone found in soybeans and other legumes. Its use as an internal standard in mass spectrometry-based assays is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative results.

| Parameter        | Specification  |
|------------------|--|
| Product Name     | Daidzein-d6  |
| CAS Number       | 291759-05-2[1]   |
| Chemical Formula | C <sub>15</sub> H <sub>4</sub> D <sub>6</sub> O <sub>4</sub> [1]                                     |
| Molecular Weight | 260.27 g/mol [1]   |
| Appearance       | Off-white to gray solid[2]   |
| Solubility       | Soluble in DMSO (10 mM)[3]   |
| Storage          | Store at 4°C under nitrogen. For long-term storage, store in solvent at -80°C for up to 6 months.[2] |

## Analytical Data

The following tables summarize the quantitative data obtained from the analysis of a representative batch of **Daidzein-d6**.

**Table 2.1: Purity and Isotopic Enrichment**

| Test                | Method            | Result   |
|---------------------|-------------------|--|
| Chemical Purity     | HPLC              | 96.07%[2][4]   |
| Isotopic Purity     | Mass Spectrometry | ≥ 98 atom % D  |
| Deuteration Pattern | NMR Spectroscopy  | 6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one[5] |

**Table 2.2: Spectroscopic Data**

| Technique                           | Data  |
|-------------------------------------|---|
| Mass Spectrometry (ESI-)            | $[M-H]^- = 259.1$ m/z   |
| $^1\text{H}$ -NMR (DMSO- $d_6$ )    | Conforms to structure; absence of signals at deuterated positions |
| $^{13}\text{C}$ -NMR (DMSO- $d_6$ ) | Conforms to structure   |

## Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of **Daidzein-d6** by assessing the presence of non-deuterated daidzein and other impurities.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ )

Mobile Phase:

- A gradient system of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.

Procedure:

- A standard solution of **Daidzein-d6** is prepared in a suitable solvent, such as methanol or DMSO.
- The sample is injected into the HPLC system.

- The chromatogram is monitored at a wavelength of approximately 254 nm.
- The peak area of **Daidzein-d6** is compared to the total peak area of all components in the chromatogram to calculate the purity.

## Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight of **Daidzein-d6** and to determine its isotopic purity.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

- The sample is introduced into the mass spectrometer via direct infusion or LC.
- The mass spectrum is acquired in negative ionization mode.
- The molecular ion peak corresponding to the  $[M-H]^-$  of **Daidzein-d6** ( $m/z$  259.1) is observed and its mass accuracy is determined.
- The relative abundance of the molecular ion of unlabeled daidzein ( $m/z$  253.1) is measured to calculate the isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of **Daidzein-d6** and the positions of deuterium labeling.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

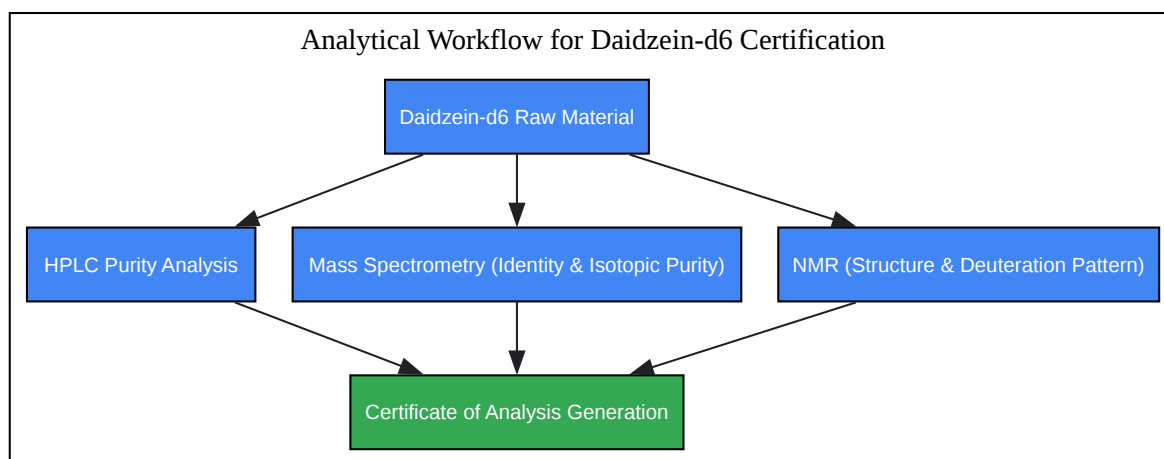
Procedure:

- The **Daidzein-d6** sample is dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub>.
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
- The <sup>1</sup>H NMR spectrum is examined for the absence of signals at the 2', 3', 5', 6', 6, and 8 positions, confirming successful deuteration at these sites. The remaining proton signals should correspond to the expected structure of daidzein.
- The <sup>13</sup>C NMR spectrum is analyzed to ensure that the carbon skeleton is consistent with the daidzein structure.

## Visualizations

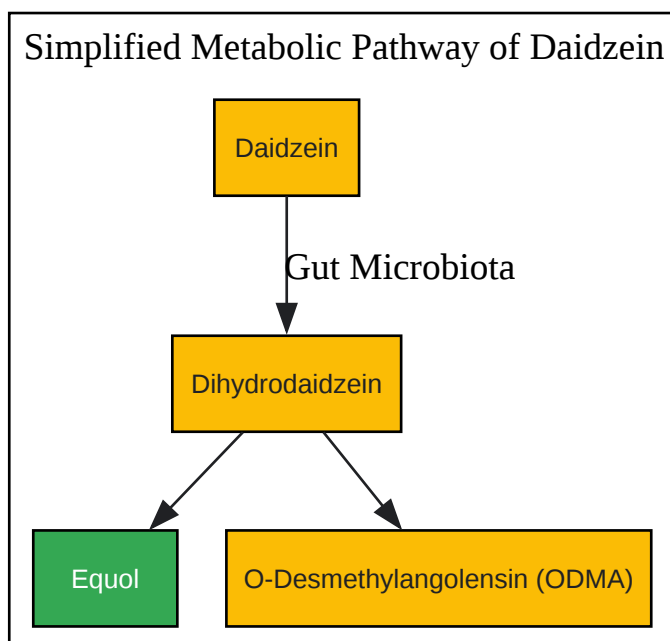
The following diagrams illustrate key aspects of **Daidzein-d6**, from its molecular structure to its role in metabolic studies.

Caption: Chemical structure of **Daidzein-d6**.



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Caption: A typical analytical workflow for the certification of **Daidzein-d6**.



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Caption: Simplified metabolic pathway of daidzein by gut microbiota.

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